

# Thermodynamic stability of fumaric acid compared to maleic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butenedioic acid

Cat. No.: B3422593

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An In-depth Technical Guide to the Thermodynamic Stability of Fumaric Acid Compared to Maleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of fumaric acid versus its cis-isomer, maleic acid. Understanding the relative stabilities of these dicarboxylic acids is crucial in various fields, including pharmaceuticals, polymer science, and food chemistry, where they are used as excipients, monomers, and acidulants. This document presents quantitative thermodynamic data, detailed experimental protocols for their determination, and logical diagrams to illustrate the core concepts.

## Core Concepts: Isomerism and Thermodynamic Stability

Fumaric acid and maleic acid are geometric isomers of butenedioic acid ( $C_4H_4O_4$ ), differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond. Fumaric acid is the trans isomer, with the carboxyl groups on opposite sides, while maleic acid is the cis isomer, with the carboxyl groups on the same side. This structural difference leads to significant variations in their physical and chemical properties, most notably their thermodynamic stability.

Thermodynamic stability refers to the energy state of a system. A more stable compound has a lower internal energy. The difference in stability between isomers can be quantified by comparing their standard enthalpies of formation, combustion, or hydrogenation.

## Quantitative Thermodynamic Data

The greater thermodynamic stability of fumaric acid compared to maleic acid is well-established and can be quantified through several key parameters. The following tables summarize the critical thermodynamic data for these two isomers.

Table 1: Heats of Combustion ( $\Delta H^\circ_c$ )

The heat of combustion is the enthalpy change when one mole of a substance is completely burned in excess oxygen. A more negative heat of combustion indicates a higher energy content and thus lower stability.

Compound	Chemical Formula	Isomer	Heat of Combustion (kJ/mol)	Heat of Combustion (kcal/mol)
Maleic Acid	C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	cis	-1355 to -1359.2[1][2][3][4]	~ -323.9 to -324.8
Fumaric Acid	C <sub>4</sub> H <sub>4</sub> O <sub>4</sub>	trans	-1336.0[2]	~ -319.3
Difference	~19 to 23.2	~4.5 to 5.5		

Note: The difference in the heat of combustion directly reflects the difference in the stability of the two isomers.

Table 2: Heats of Hydrogenation ( $\Delta H^\circ_{\text{hydrog}}$ )

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. Both maleic and fumaric acid hydrogenate to form succinic acid. A more exothermic (more negative) heat of hydrogenation indicates a less stable starting molecule.

Reaction	Heat of Hydrogenation (kcal/mol)
Maleic Acid + H <sub>2</sub> → Succinic Acid	-36.21 to -36.61
Fumaric Acid + H <sub>2</sub> → Succinic Acid	-30.78 to -31.15
Difference	~5.43 to 5.46

## Experimental Protocols

The quantitative data presented above are determined through precise calorimetric methods. Below are detailed methodologies for the key experiments.

### Determination of the Heat of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard technique for measuring the heat of combustion of solid and liquid samples.

Objective: To determine the standard enthalpy of combustion ( $\Delta H^\circ_c$ ) of maleic acid and fumaric acid.

Apparatus:

- Oxygen bomb calorimeter
- High-precision thermometer
- Pellet press
- Ignition wire of known heat of combustion
- Oxygen cylinder with a pressure regulator
- Standardized solution for titration (e.g., sodium carbonate)

Procedure:

- **Calibration:** The heat capacity of the calorimeter (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.
- **Sample Preparation:** A pellet of the sample (maleic or fumaric acid) of approximately 1 gram is prepared using a pellet press and its mass is accurately measured.
- **Bomb Assembly:** The pellet is placed in the crucible inside the bomb. An ignition wire of a known length is attached to the electrodes, making contact with the pellet. A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.
- **Pressurization:** The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 25-30 atm.
- **Calorimeter Setup:** The bomb is placed in the calorimeter bucket containing a precisely measured mass of water. The calorimeter is then assembled within its insulating jacket.
- **Combustion:** The temperature of the water is monitored until it becomes constant. The sample is then ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections and Calculations:** The observed temperature rise is corrected for heat exchange with the surroundings, the heat of ignition from the wire, and the formation of nitric acid from any residual nitrogen in the bomb.
- **Titration:** The contents of the bomb are washed out and titrated with a standard base to determine the amount of nitric acid formed.
- **Enthalpy Calculation:** The heat of combustion of the sample is calculated using the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

## Determination of the Heat of Hydrogenation

The heat of hydrogenation is measured by carrying out the catalytic hydrogenation of the unsaturated compound in a calorimeter.

Objective: To determine the enthalpy of hydrogenation ( $\Delta H^\circ_{\text{hydrog}}$ ) of maleic and fumaric acid.

Apparatus:

- Reaction calorimeter
- Hydrogen gas source
- Catalyst (e.g., Palladium on carbon)
- Solvent (e.g., ethanol or acetic acid)
- Stirring mechanism

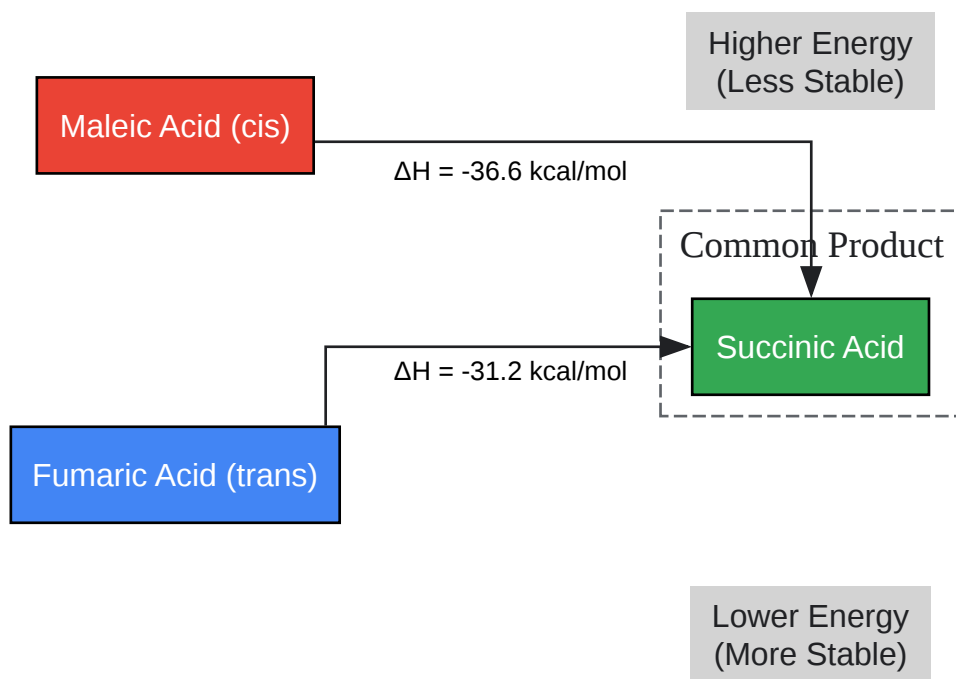
Procedure:

- **Calorimeter Setup:** The calorimeter is assembled, and a known amount of solvent and catalyst are added to the reaction vessel.
- **Sample Introduction:** A precisely weighed sample of maleic acid or fumaric acid is introduced into the calorimeter.
- **Hydrogenation:** The system is sealed, and hydrogen gas is introduced. The reaction is initiated by vigorous stirring to ensure good contact between the reactants and the catalyst.
- **Temperature Monitoring:** The temperature change during the reaction is carefully monitored until the reaction is complete, as indicated by the cessation of hydrogen uptake.
- **Calculation:** The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of the sample hydrogenated.

## Visualizations

The following diagrams, created using the DOT language, illustrate the key relationships and experimental workflows.

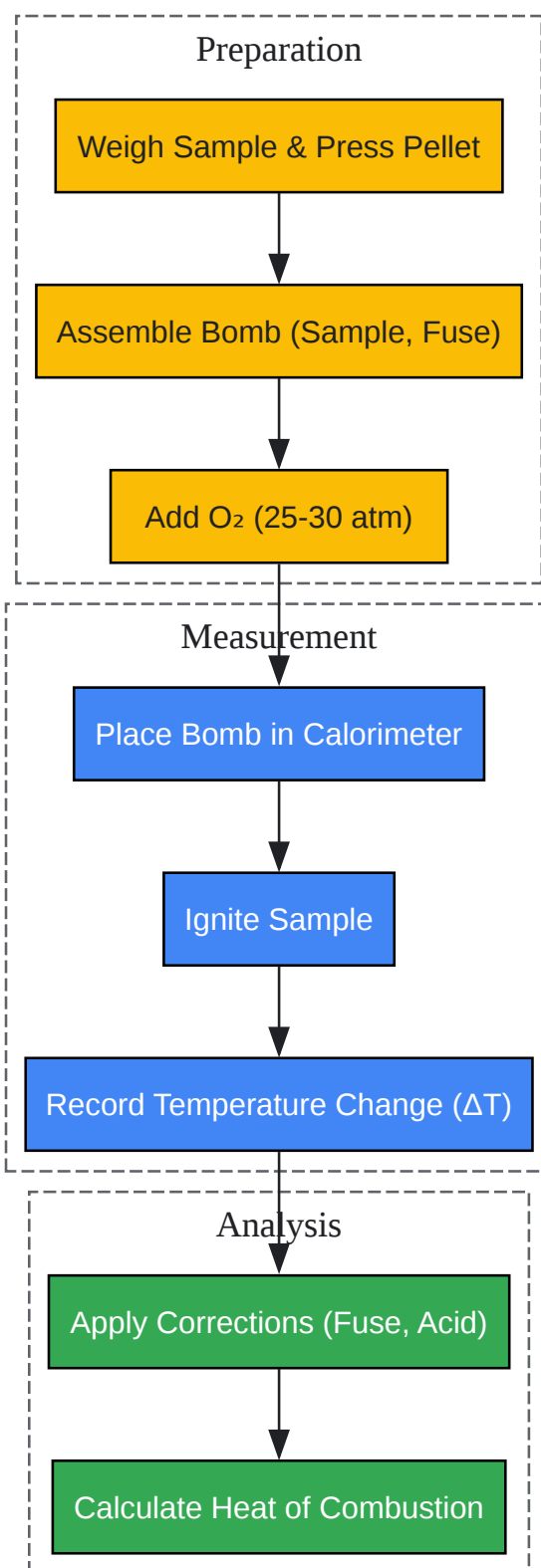
## Thermodynamic Stability and Hydrogenation Pathway



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Caption: Relative energy levels and hydrogenation enthalpies of maleic and fumaric acid.

## Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

## Conclusion

The quantitative data from heats of combustion and hydrogenation unequivocally demonstrate that fumaric acid is thermodynamically more stable than maleic acid. The energy difference is approximately 23 kJ/mol (5.5 kcal/mol). This increased stability is attributed to the trans configuration of the carboxyl groups in fumaric acid, which minimizes steric hindrance and intramolecular repulsion that are present in the cis configuration of maleic acid. This fundamental difference in stability has profound implications for the physical properties and applications of these isomers in scientific and industrial contexts. For drug development professionals, the choice between maleate and fumarate salts can significantly impact the stability, solubility, and bioavailability of a pharmaceutical product.

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- To cite this document: BenchChem. [Thermodynamic stability of fumaric acid compared to maleic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422593#thermodynamic-stability-of-fumaric-acid-compared-to-maleic-acid]

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